Cas no 85895-78-9 (Potassium lactate)

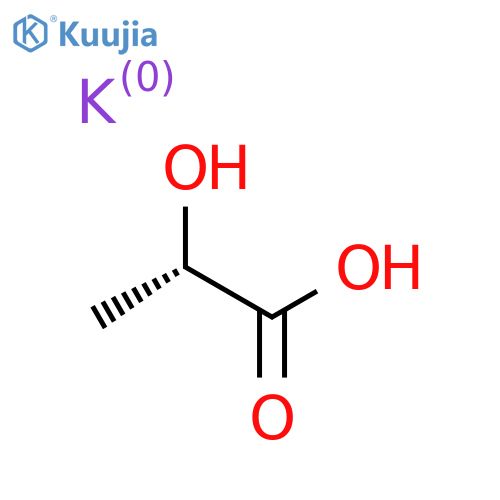

Potassium lactate structure

商品名:Potassium lactate

Potassium lactate 化学的及び物理的性質

名前と識別子

-

- potassium lactate

- Propanoic acid, 2-hydroxy-, monopotassium salt

- potassium L-lactate solution

- GR POTASSIUM L-LACTATE SOLUTION

- Potassium L-lactate

- Potassium (S)-lactate

- L-Lactic acid potassium salt

- Monopotassium lactate

- Potassium DL-lactate

- Lactic acid, potassium salt

- Conclyte K

- Monopotassium 2-hydroxypropanoate

- PotassiumL-lactate

- Lactic acid, monopotassium salt

- Potassium alpha-hydroxypropionate

- Monopotassium 2-hydroxypropanoate acid

- potassium 2-hydroxypropanoate

- C3H5O3.K

- 276897E67U

- C3H5KO3

- KSC492A8D

- Propanoic acid, 2-hydroxy-, potass

- Propanoic acid, 2-hydroxy-, monopotassium salt, (2S)- (9CI)

- (S)-2-Hydroxypropionic acid potassium salt

- HiPure P Plus

- Purasal HiPure P Plus

- L-Potassium lactate

- Propanoic acid, 2-hydroxy-, monopotassium salt, (S)-

- Q27276669

- Potassium (S)-2-hydroxypropanoate

- UNII-DY5YM0QKQ0

- potassium-l-2-hydroxy-propionate

- F71189

- potassium;(2S)-2-hydroxypropanoate

- PHZLMBHDXVLRIX-DKWTVANSSA-M

- NIOSH/OD5675200

- 60% in water

- W-104074

- Lactic acid, monopotassium salt, L-

- Potassium lactate, L-

- Potassium (S)-2-hydroxypropanoate 60% in water

- EINECS 288-752-8

- NS00092763

- DTXSID7074379

- OD56752000

- DY5YM0QKQ0

- 85895-78-9

- Propanoic acid, 2-hydroxy-, monopotassium salt, (2S)-

- Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)-

- Potassium lactate

-

- MDL: MFCD00080809

- インチ: 1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1

- InChIKey: BYPIKLIXBPMDBY-DKWTVANSSA-N

- ほほえんだ: [C@H](O)(C)C(=O)O.[K]

計算された属性

- せいみつぶんしりょう: 127.98800

- どういたいしつりょう: 127.988

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 63.2

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.4

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: No data available

- ふってん: 227.6 ºC at 760 mmHg

- フラッシュポイント: 109.9 ºC

- PH値: 6.5-8.5

- PSA: 60.36000

- LogP: -1.88290

- じょうきあつ: No data available

Potassium lactate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:1

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Potassium lactate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A476988-1kg |

Potassium (S)-2-hydroxypropanoate |

85895-78-9 | 60% in water | 1kg |

$100.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P45490-250ml |

L-Lactic Acid Potassium Salt |

85895-78-9 | 250ml |

¥199.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816505-5L |

Potassium L-lactate solution |

85895-78-9 | 60% | 5L |

1,750.00 | 2021-05-17 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0110690023- 500ml(玻瓶) |

Potassium lactate |

85895-78-9 | 500ml |

¥ 199.1 | 2021-05-18 | ||

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0110690023-500ml |

Potassium lactate |

85895-78-9 | 500ml |

¥ 199.1 | 2024-07-20 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 60389-250ML-F |

Potassium lactate |

85895-78-9 | ~60%, suitable for microbiology | 250ML |

383.92 | 2021-05-21 | |

| Aaron | AR00IM95-1000g |

Propanoic acid, 2-hydroxy-, monopotassium salt, (S)- |

85895-78-9 | 60% | 1000g |

$60.00 | 2023-12-15 | |

| A2B Chem LLC | AI67549-25g |

Propanoic acid, 2-hydroxy-, monopotassium salt, (S)- |

85895-78-9 | 60% in water | 25g |

$6.00 | 2024-04-19 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0110690023-500ml(玻瓶) |

Potassium lactate |

85895-78-9 | 500ml(玻瓶) |

¥ 199.1 | 2023-09-15 | ||

| Aaron | AR00IM95-100g |

Propanoic acid, 2-hydroxy-, monopotassium salt, (S)- |

85895-78-9 | 60% | 100g |

$14.00 | 2025-02-13 |

Potassium lactate 関連文献

-

Salah Abdelrazig,Laudina Safo,Graham A. Rance,Michael W. Fay,Eirini Theodosiou,Paul D. Topham,Dong-Hyun Kim,Alfred Fernández-Castané RSC Adv. 2020 10 32548

-

2. XXVI.—The influence of molybdenum and tungsten trioxides on the specific rotations of l-lactic acid and potassium l-lactateGeorge Gerald Henderson,James Prentice J. Chem. Soc. Trans. 1903 83 259

-

Xiang Li,Wenjuan Zhang,Shunli Xue,Sizhou Lai,Jun Li,Hong Chen,Zhenhong Liu,Gang Xue Green Chem. 2017 19 928

-

4. Index of authors' names, 1903

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:85895-78-9)L-乳酸钾

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ